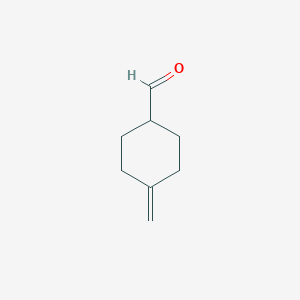
4-methylidenecyclohexane-1-carbaldehyde
Vue d'ensemble
Description
4-Methylidenecyclohexane-1-carbaldehyde (4-MCHC) is a versatile chemical compound that has been used in a variety of scientific research applications. It is a highly reactive aldehyde that can be used to synthesize a wide range of molecules, including polymers and other organic compounds. It is also a useful intermediate for the synthesis of a variety of drugs and pharmaceuticals.
Applications De Recherche Scientifique
4-methylidenecyclohexane-1-carbaldehyde has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of polymers, such as polyurethanes and polyesters, as well as other organic compounds. It is also used as an intermediate for the synthesis of a variety of drugs and pharmaceuticals.
Mécanisme D'action
4-methylidenecyclohexane-1-carbaldehyde is a highly reactive aldehyde that reacts readily with a variety of molecules, including amines, alcohols, and carboxylic acids. The reaction of 4-methylidenecyclohexane-1-carbaldehyde with amines produces amides, which are important intermediates in the synthesis of polymers and other organic compounds. The reaction of 4-methylidenecyclohexane-1-carbaldehyde with alcohols produces ethers, which are important intermediates in the synthesis of a variety of drugs and pharmaceuticals. The reaction of 4-methylidenecyclohexane-1-carbaldehyde with carboxylic acids produces esters, which are important intermediates in the synthesis of a variety of drugs and pharmaceuticals.
Biochemical and Physiological Effects
4-methylidenecyclohexane-1-carbaldehyde has been shown to be non-toxic and non-carcinogenic in laboratory studies. It is not known to have any significant biochemical or physiological effects in humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
4-methylidenecyclohexane-1-carbaldehyde is a highly reactive aldehyde that can be used to synthesize a wide range of molecules, including polymers and other organic compounds. It is also a useful intermediate for the synthesis of a variety of drugs and pharmaceuticals. The major advantage of 4-methylidenecyclohexane-1-carbaldehyde is its high reactivity, which makes it an ideal reagent for a variety of laboratory experiments. However, it is also highly volatile and flammable, which can present certain safety hazards in the laboratory.
Orientations Futures
There are a number of potential future directions for 4-methylidenecyclohexane-1-carbaldehyde research. These include further investigation into its reactivity and potential applications in the synthesis of polymers and other organic compounds, as well as its potential use as an intermediate for the synthesis of a variety of drugs and pharmaceuticals. Additionally, further research is needed to determine the potential biochemical and physiological effects of 4-methylidenecyclohexane-1-carbaldehyde, as well as to identify potential safety hazards associated with its use in the laboratory.
Propriétés
IUPAC Name |
4-methylidenecyclohexane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-7-2-4-8(6-9)5-3-7/h6,8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUSTHZLZCLFJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578578 | |
| Record name | 4-Methylidenecyclohexane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylidenecyclohexane-1-carbaldehyde | |
CAS RN |
89402-20-0 | |
| Record name | 4-Methylidenecyclohexane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-thia-3,4-diazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-one](/img/structure/B6597326.png)
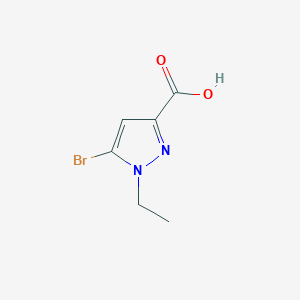
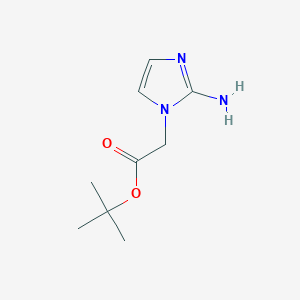
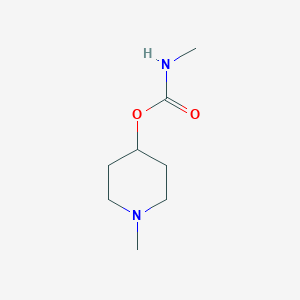
![2H,3H,4H-1lambda6-thieno[3,4-e][1,2,4]thiadiazine-1,1,3-trione](/img/structure/B6597358.png)
![N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B6597366.png)
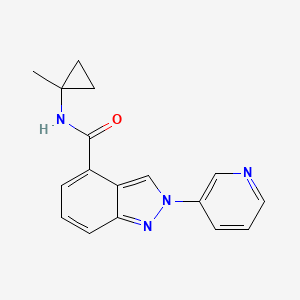
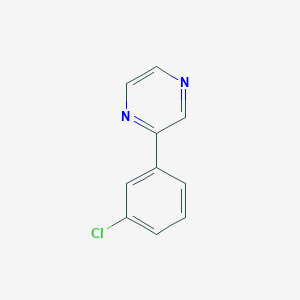



![4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B6597415.png)
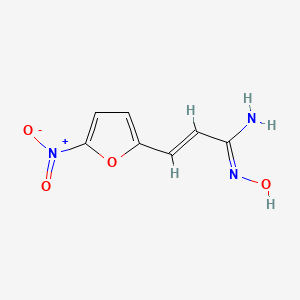
![3-[(3-aminopropyl)(hydroxy)phosphoryl]-2-methylpropanoic acid hydrochloride](/img/structure/B6597436.png)